3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a tetrahydropyrido ring fused with a pyrimidine ring, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Tetrahydropyrido Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydropyrido ring.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the intermediate compound.
Final Cyclization and Methylation: The final step involves the cyclization of the intermediate to form the pyrido[4,3-d]pyrimidine core, followed by methylation to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22N4O |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-methyl-2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H22N4O/c1-10-4-7-18(8-5-10)14-16-12-3-6-15-9-11(12)13(19)17(14)2/h10,15H,3-9H2,1-2H3 |
InChI Key |
TYKYGBJYATXJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(CNCC3)C(=O)N2C |
Origin of Product |
United States |
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